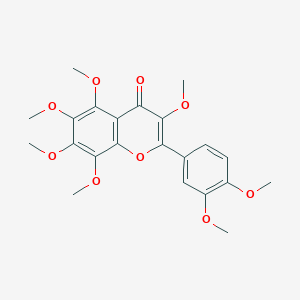

3,3',4',5,6,7,8-Heptamethoxyflavone

Description

3,3',4',5,6,7,8-Heptamethoxyflavone is a natural product found in Melicope triphylla, Citrus reticulata, and other organisms with data available.

See also: Tangerine peel (part of); Citrus aurantium fruit rind (part of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXJHQZOHUYEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151912 | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1178-24-1 | |

| Record name | 3,5,6,7,8,3′,4′-Heptamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6,7,8,3',4'-HEPTAMETHPHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288R4CAV1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 131 °C | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',4',5,6,7,8-Heptamethoxyflavone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxyflavone predominantly found in citrus peels, has emerged as a compound of significant interest in biomedical research.[1][2][3] Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and skin-protective effects, position it as a promising candidate for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of HMF, with a focus on its underlying molecular mechanisms. Detailed experimental protocols and quantitative data from key studies are presented to facilitate future research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a flavonoid characterized by a flavone backbone with seven methoxy groups attached to its A, B, and C rings. This high degree of methoxylation contributes to its unique chemical and biological properties.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | [4] |

| Molecular Formula | C22H24O9 | [4] |

| Molecular Weight | 432.4 g/mol | [4] |

| CAS Number | 1178-24-1 | [4] |

| Appearance | Solid, Yellow powder | [4][5] |

| Melting Point | 129 - 131 °C | [4] |

| Solubility | Soluble in DMSO and Methanol.[6] Almost insoluble in water (0.052 g/L at 25 °C). | [5][6] |

| SMILES | COC1=CC(OC)=C(OC)C=C1C2=C(OC)C(=O)C3=C(OC)C(OC)=C(OC)C(OC)=C3O2 | |

| InChI | InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | [4] |

Biological Activities and Signaling Pathways

HMF exhibits a broad spectrum of biological activities, which are attributed to its ability to modulate various cellular signaling pathways.

Neuroprotective Effects

HMF has demonstrated significant neuroprotective properties, primarily through the induction of Brain-Derived Neurotrophic Factor (BDNF).[1][2] Studies have shown that HMF enhances the expression of BDNF in astrocytes, which is crucial for neuronal survival, differentiation, and synaptic plasticity.[1][7] This effect is mediated by the activation of the cAMP/ERK/CREB signaling pathway.[1] HMF has been shown to inhibit phosphodiesterase 4B (PDE4B) and PDE4D, leading to an increase in intracellular cAMP levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK). Activated ERK then phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor that binds to the promoter region of the BDNF gene, thereby upregulating its expression.[1][7]

Anti-inflammatory Activity

HMF exerts potent anti-inflammatory effects, particularly in the context of neuroinflammation. It has been shown to suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the expression of pro-inflammatory mediators such as interleukin-1β (IL-1β) in the hippocampus.[8][9][10] The anti-inflammatory mechanism of HMF is also linked to its ability to inhibit phosphodiesterase (PDE), which can lead to the suppression of inflammatory cytokine production.[8] While the exact downstream signaling is still under investigation, it is suggested that pathways involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and JNK are likely targets.[8]

Skin Photoaging Protection

In the realm of dermatology, HMF shows promise in protecting the skin from photoaging induced by ultraviolet (UV) radiation. It achieves this by inhibiting collagenase activity and promoting the synthesis of type I procollagen in human dermal fibroblasts (HDFn).[11][12] This dual action helps to maintain the integrity of the extracellular matrix. The underlying mechanism involves the modulation of two key signaling pathways:

-

Inhibition of the MAPK Pathway: HMF suppresses the UVB-induced phosphorylation of ERK, JNK, and c-Jun, which are upstream regulators of matrix metalloproteinase-1 (MMP-1), a major collagen-degrading enzyme.[11]

-

Modulation of the TGF-β/Smad Pathway: HMF promotes the expression of Smad3, a key transducer of TGF-β signaling that upregulates collagen synthesis, while suppressing the expression of the inhibitory Smad7.[12]

Anti-proliferative and Chemopreventive Activities

HMF has demonstrated anti-proliferative activity against various cancer cell lines.[13] It has also been shown to have anti-tumor-initiating effects in mouse skin carcinogenesis models, suggesting its potential as a chemopreventive agent against nitric oxide-induced carcinogenesis.[3]

Immunomodulatory Effects

HMF exhibits immunomodulatory functions by selectively reducing the production of interleukin-4 (IL-4), a key cytokine in Th2-mediated immune responses, in mouse spleen cells.[14] This suggests a potential role for HMF in modulating allergic and other immune-related disorders.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

Cell Culture and Treatment for Anti-proliferative Assays

-

Cell Lines: Various human tumor cell lines (e.g., Hep-2, MCF-7) and normal human cell lines are used.[15]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (10%) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[16]

-

HMF Preparation: HMF is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock is then diluted with the culture medium to the desired final concentrations for treating the cells.[15]

-

Treatment Protocol: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of HMF or the vehicle control (DMSO). The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, CREB, BDNF, MMP-1, Smad3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Animal Models for In Vivo Studies

-

Neuroinflammation Model: Mice are administered lipopolysaccharide (LPS) to induce systemic inflammation. HMF is administered orally or via injection at various doses. The effects on microglial activation and cytokine expression in the brain are then assessed.[17]

-

Carrageenan-Induced Paw Edema: This is a common model for acute inflammation. Rats are injected with carrageenan into the paw, and HMF is administered intraperitoneally. The anti-inflammatory effect is measured by the reduction in paw edema.[18]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the biological activities of HMF.

Table 1: Anti-proliferative Activity of HMF

| Cell Line | IC50 (µM) | Reference |

| B16 Melanoma 4A5 | 38 | [6] |

| CCRF-HSB-2 Leukemia | 29 | [6] |

| TGBC11TKB Gastric Cancer | 9 | [6] |

Table 2: Inhibition of Efflux Transporters by HMF

| Transporter | Substrate | IC50 (µM) | Reference |

| Breast Cancer Resistance Protein (BCRP) | Hoechst 33342 | 1.4 | [6] |

| P-glycoprotein (P-gp/MDR1) | Rhodamine 123 | 31 | [6] |

Table 3: Effects of HMF on Type I Procollagen Synthesis in UVB-irradiated HDFn Cells

| HMF Concentration (µg/mL) | Type I Procollagen (µg/mL) | Reference |

| 0 (UVB only) | ~0.3 | [12] |

| 50 | 0.46 ± 0.01 | [12] |

| 100 | 0.56 ± 0.04 | [12] |

| 200 | 0.61 ± 0.01 | [12] |

Conclusion and Future Directions

This compound is a multifaceted natural compound with a wide range of promising biological activities. Its ability to modulate key signaling pathways involved in neuroprotection, inflammation, and skin health makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing its bioavailability, and evaluating its efficacy and safety in more complex disease models. The detailed information provided in this guide serves as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of this remarkable flavonoid.

References

- 1. Citrus flavonoid 3,5,6,7,8,3',4'-heptamethoxyflavone induces BDNF via cAMP/ERK/CREB signaling and reduces phosphodiesterase activity in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer chemopreventive activity of 3,5,6,7,8,3',4'-heptamethoxyflavone from the peel of citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone | C22H24O9 | CID 150893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3',4'-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,5,6,7,8,3',4'-Heptamethoxyflavone reduces interleukin-4 production in the spleen cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3′,4′-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3,3',4',5,6,7,8-Heptamethoxyflavone (CAS: 1178-24-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxyflavone (PMF) with significant therapeutic potential. It covers the physicochemical properties, biological activities, mechanisms of action, and key experimental methodologies related to this compound.

Compound Identification and Physicochemical Properties

This compound, also known as 3-Methoxynobiletin, is a naturally occurring flavonoid predominantly found in the peels of citrus fruits like Citrus reticulata and Citrus unshiu. As a member of the polymethoxyflavone class, it is characterized by the presence of seven methoxy groups on its flavone backbone, which contributes to its high lipophilicity and metabolic stability.

The key physicochemical properties of HMF are summarized in the table below for easy reference.

| Property | Data | Reference(s) |

| CAS Number | 1178-24-1 | |

| Molecular Formula | C₂₂H₂₄O₉ | |

| Molecular Weight | 432.42 g/mol | |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |

| Synonyms | 3,5,6,7,8,3',4'-Heptamethoxyflavone, HMF, 3-Methoxynobiletin, NSC 618928 | |

| Appearance | Solid, Yellow powder | |

| Melting Point | 129 - 131 °C | |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Almost insoluble in water. | |

| Purity (Commercial) | ≥95% - ≥98% (HPLC) | |

| Botanical Source | Citrus species (e.g., Citrus aurantium L., Citrus nobilis Lour., Citrus reticulata) |

Biological Activities and Mechanisms of Action

HMF exhibits a wide spectrum of pharmacological activities, making it a compound of high interest in drug development. Its effects are primarily attributed to its ability to modulate key cellular signaling pathways.

Neuroprotective and Anti-depressant Effects

HMF has demonstrated significant neuroprotective properties. It can cross the blood-brain barrier and exert its effects in the central nervous system. A key mechanism is the induction of Brain-Derived Neurotrophic Factor (BDNF) expression. This is achieved through the activation of the cAMP/ERK/CREB signaling pathway and is associated with reduced phosphodiesterase activity. In animal models, HMF treatment has been shown to ameliorate corticosterone-induced depression-like behaviors, restore neurogenesis in the hippocampus, and protect against neuronal cell death following global cerebral ischemia.

Caption: Neuroprotective signaling pathway of HMF.

Dermal Anti-aging and Photoprotective Effects

In dermatology, HMF shows promise as an anti-aging agent. It effectively counteracts the effects of photoaging by targeting collagen metabolism. HMF inhibits the activity of collagenase (MMP-1) and simultaneously induces the synthesis of type I procollagen in human dermal fibroblasts. This dual action is mediated by two distinct pathways:

-

Inhibition of the MAPK Pathway : HMF suppresses UVB-induced phosphorylation of ERK, JNK, and c-Jun, which in turn downregulates the expression of MMP-1.

-

Modulation of the TGF-β/Smad Pathway : It promotes collagen synthesis by increasing the expression of Smad3 while suppressing the inhibitory Smad7 protein.

Caption: Dermal anti-aging mechanisms of HMF.

Anti-inflammatory and Anticancer Activity

HMF possesses potent anti-inflammatory and immunomodulatory properties. It can suppress T cell activation and reduce neuroinflammation by inhibiting microglial activation in the hippocampus. In cancer research, HMF has demonstrated antiproliferative activity against various cancer cell lines. Its mechanism includes the induction of apoptosis and the inhibition of multidrug resistance proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), suggesting a potential role in overcoming chemotherapy resistance.

Experimental Protocols and Methodologies

Reproducible experimental design is critical for validating the therapeutic potential of HMF. Below are summaries of key protocols cited in the literature.

General Experimental Workflow

The investigation of HMF typically follows a multi-stage process, from natural source extraction to in vivo validation.

Caption: General workflow for HMF research.

In Vitro Protocol: Anti-aging Effects in HDFn Cells

This protocol is designed to assess the effect of HMF on collagen metabolism in human dermal fibroblasts neonatal (HDFn) cells.

-

Cell Culture and Treatment :

-

Culture HDFn cells in standard growth medium until they reach 80% confluency.

-

Induce photoaging by exposing cells to a controlled dose of UVB radiation.

-

Immediately following irradiation, treat the cells with varying concentrations of HMF (e.g., 50, 100, 200 µg/ml) dissolved in a suitable solvent like DMSO. A vehicle control group should be included.

-

Incubate for a specified period (e.g., 24-48 hours).

-

-

Collagenase Activity Assay :

-

Collect the cell culture supernatant.

-

Measure the activity of secreted MMP-1 using a commercially available fluorometric or colorimetric collagenase activity assay kit according to the manufacturer's instructions.

-

-

Type I Procollagen Synthesis Measurement :

-

Use the cell culture supernatant to quantify the amount of secreted Type I procollagen using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Western Blot Analysis :

-

Lyse the treated cells to extract total protein.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, p-JNK, Smad3, Smad7) and housekeeping proteins (e.g., β-actin).

-

Visualize and quantify protein bands using a chemiluminescence detection system.

-

In Vivo Protocol: Corticosterone-Induced Depression Model

This protocol evaluates the anti-depressant effects of HMF in a well-established mouse model of depression.

-

Animal Model :

-

Use male mice (e.g., C57BL/6).

-

Induce a depression-like state by administering corticosterone (e.g., 20 mg/kg, subcutaneously) daily for an extended period (e.g., 25 days).

-

-

HMF Administration :

-

Administer HMF orally (p.o.) at specified doses (e.g., 50 or 100 mg/kg) once daily for a portion of the induction period (e.g., the final 15 days). A control group receives the vehicle.

-

-

Behavioral Testing :

-

Perform standard behavioral tests to assess depression-like behavior, such as the Forced Swim Test (FST) or Tail Suspension Test (TST). Measure parameters like immobility time.

-

-

Biochemical and Histological Analysis :

-

At the end of the experiment, sacrifice the animals and dissect the hippocampus.

-

Use the tissue for quantifying BDNF protein levels via ELISA or Western Blot.

-

Analyze the expression of signaling proteins (e.g., p-CaMKII, p-ERK) via Western Blot.

-

Perform immunohistochemistry to assess neurogenesis (e.g., using BrdU or DCX markers) in the dentate gyrus.

-

Summary and Future Directions

This compound is a promising bioactive compound with multifaceted therapeutic potential. Its well-documented activities in neuroprotection, dermal health, and anti-inflammation provide a strong foundation for further research. Future investigations should focus on its pharmacokinetic and safety profiles, optimization of delivery systems to enhance bioavailability, and exploration of its efficacy in human clinical trials for conditions such as depression, skin aging, and neurodegenerative diseases.

An In-depth Technical Guide to the Mechanism of Action of 3,3',4',5,6,7,8-Heptamethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF) is a polymethoxyflavone (PMF) found in citrus peels that has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of HMF's mechanism of action, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by HMF.

Core Mechanisms of Action

HMF exerts its biological effects through a multi-targeted approach, influencing several key cellular processes and signaling cascades. The primary mechanisms identified to date include the induction of apoptosis in cancer cells, modulation of inflammatory responses, and promotion of neuroprotective pathways.

Anti-Cancer Activity

HMF has demonstrated significant anti-cancer potential, particularly in non-small cell lung cancer cells. Its primary anti-neoplastic mechanism involves the induction of apoptosis, or programmed cell death, and the generation of reactive oxygen species (ROS).

-

Induction of Apoptosis: HMF treatment has been shown to induce apoptosis in A549 non-small cell lung cancer cells in a dose-dependent manner[1]. This process is crucial for eliminating cancerous cells and preventing tumor growth.

-

Generation of Reactive Oxygen Species (ROS): The pro-apoptotic effects of HMF in A549 cells are linked to a significant increase in intracellular ROS levels[1]. While often associated with cellular damage, in the context of cancer therapy, elevated ROS can trigger apoptotic pathways.

Anti-Inflammatory Effects

HMF exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: In mouse models of neuroinflammation induced by lipopolysaccharide (LPS), HMF has been shown to suppress the mRNA expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the hippocampus[2].

-

Suppression of Microglial Activation: HMF also attenuates the activation of microglia, the primary immune cells of the central nervous system, which play a critical role in neuroinflammation[2][3].

-

Inhibition of Phosphodiesterase 4 (PDE4): The anti-inflammatory effects of HMF are at least partially attributed to its ability to inhibit PDE4[2][4]. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses. By inhibiting PDE4, HMF increases intracellular cAMP levels, leading to a dampening of the inflammatory cascade.

Neuroprotective Mechanisms

HMF has demonstrated significant neuroprotective effects in models of cerebral ischemia and depression, primarily through the induction of Brain-Derived Neurotrophic Factor (BDNF).

-

Induction of Brain-Derived Neurotrophic Factor (BDNF): HMF treatment increases the production of BDNF, a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity[5]. This effect is central to its neuroprotective capabilities.

-

Activation of the cAMP/ERK/CREB Signaling Pathway: The HMF-induced upregulation of BDNF is mediated through the activation of the cAMP/ERK/CREB signaling cascade. HMF inhibits PDE4, leading to increased cAMP levels. This, in turn, activates Extracellular signal-regulated kinase (ERK), which then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of the BDNF gene.

-

Stimulation of CaMKII Autophosphorylation: HMF also stimulates the autophosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), another key player in synaptic plasticity and memory formation[5].

Quantitative Data

The following table summarizes the key quantitative data available for the biological activities of this compound.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Anti-Cancer | A549 (Non-small cell lung cancer) | IC50 | 208.6 µM | [1] |

| Anti-inflammatory | LPS-challenged mice | IL-1β mRNA expression | Significantly suppressed | [2] |

| Anti-inflammatory | LPS-challenged mice | Microglial activation | Significantly suppressed | [2][3] |

| Neuroprotection | Global cerebral ischemia mouse model | BDNF production | Increased | [5] |

| Neuroprotection | Global cerebral ischemia mouse model | CaMKII autophosphorylation | Stimulated | [5] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of HMF on cancer cell lines.

Materials:

-

A549 human non-small cell lung cancer cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (HMF)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare various concentrations of HMF by dissolving it in DMSO and then diluting with the culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in each well with 100 µL of medium containing different concentrations of HMF or vehicle control (medium with 0.1% DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in HMF-treated cells.

Materials:

-

A549 cells

-

HMF

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Binding buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with various concentrations of HMF or vehicle control for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for BDNF, p-CREB, and p-ERK

This protocol details the detection of key proteins in the neuroprotective signaling pathway of HMF.

Materials:

-

Brain tissue homogenates or cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-BDNF, anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to induce apoptosis in cancer cells, suppress inflammatory responses, and promote neuroprotective pathways highlights its therapeutic potential. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy and safety in preclinical and clinical settings. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this intriguing polymethoxyflavone.

References

- 1. benchchem.com [benchchem.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heptamethoxyflavone Reduces Phosphodiesterase Activity and T-Cell Growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3,3',4',5,6,7,8-Heptamethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF) is a polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups on its core flavone structure. Primarily isolated from the peels of citrus fruits, HMF has garnered significant attention within the scientific community for its diverse and potent biological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in several disease models, attributing these effects to its anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory properties. This technical guide provides an in-depth overview of the core biological activities of HMF, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anticancer Activity

HMF has demonstrated notable cytotoxic effects against various cancer cell lines. A key area of investigation has been its impact on non-small cell lung cancer.

Quantitative Data: Anticancer Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) of HMF against the A549 human lung carcinoma cell line.

| Cell Line | Compound | IC50 (µM) | Reference |

| A549 | This compound | 208.6 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The viability of cancer cells upon treatment with HMF is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

A549 human lung carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (HMF)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of HMF (e.g., 50, 100, 200 µM) and a vehicle control (DMSO) for 24 to 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Visualization: Anticancer Activity Assessment Workflow

Figure 1. General workflow for evaluating the anticancer properties of HMF.

Anti-inflammatory Activity

HMF exhibits potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the inhibitory effects of HMF on the production of pro-inflammatory molecules.

| Target | Cell/Model | Treatment | Effect | Reference |

| TNF-α | LPS-challenged mice | 33 or 100 mg/kg (i.p.) | Dose-dependent reduction | [2] |

| Paw Edema | Carrageenan-induced rats | 100 mg/kg (i.p.) | 56% inhibition | [2] |

| Microglial Activation | LPS-injected mouse hippocampus | 100 mg/kg/day (s.c.) | Suppression | [3] |

| IL-1β mRNA | LPS-injected mouse hippocampus | 100 mg/kg/day (s.c.) | Suppression | [3] |

Experimental Protocols

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

HMF

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with HMF for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of Griess Reagent Part A and Part B immediately before use. Add 100 µL of the mixed Griess Reagent to 100 µL of the supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Principle: This is a quantitative immunoassay where the target cytokine (e.g., TNF-α) in the sample is captured by a specific antibody coated on a microplate. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of cytokine present.

Materials:

-

Cell culture supernatants from HMF- and LPS-treated cells

-

Commercially available ELISA kit for mouse TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Wash buffer

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Coating: Coat a 96-well plate with the capture antibody overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate.

-

Detection Antibody: Add the biotinylated detection antibody and incubate.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate and incubate.

-

Substrate Addition: Add the substrate solution and incubate to allow color development.

-

Stop Reaction: Stop the reaction with the stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantification: Calculate the cytokine concentration from the standard curve.

Visualization: HMF's Anti-inflammatory Mechanism

References

- 1. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citrus flavonoid 3,5,6,7,8,3',4'-heptamethoxyflavone induces BDNF via cAMP/ERK/CREB signaling and reduces phosphodiesterase activity in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3',4'-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3',4',5,6,7,8-Heptamethoxyflavone: A Technical Guide to Involved Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF) is a polymethoxyflavone (PMF) found in citrus peels that has garnered significant interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core signaling pathways modulated by HMF, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, Nuclear Factor-kappa B (NF-κB), and cyclic AMP (cAMP)/Protein Kinase A (PKA) pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and visualizes the molecular interactions using Graphviz diagrams.

Core Signaling Pathways Modulated by this compound

HMF exerts its biological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities, by modulating several key intracellular signaling cascades.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. HMF has been shown to inhibit this pathway, particularly in the context of photoaging and cancer.

Mechanism of Action: In human dermal fibroblasts, HMF inhibits the ultraviolet B (UVB)-induced phosphorylation of key components of the MAPK cascade, including ERK, JNK, and c-Jun. This inhibition leads to the suppression of matrix metalloproteinase-1 (MMP-1) expression, a key enzyme involved in collagen degradation and skin aging.

Conversely, in neuronal cells, HMF has been observed to induce the phosphorylation of ERK1/2 and cAMP response element-binding protein (CREB). This activation is linked to an increase in the expression of brain-derived neurotrophic factor (BDNF), suggesting a neuroprotective role.

Signaling Pathway Diagram:

Caption: HMF inhibits the UVB-induced MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids, as a class, are known to inhibit this pathway, contributing to their anti-cancer effects. While direct studies on HMF are limited, the actions of related polymethoxyflavones suggest a similar inhibitory role.

Mechanism of Action: Flavonoids can inhibit the PI3K/Akt pathway by downregulating the phosphorylation of Akt. This leads to the activation of downstream pro-apoptotic proteins and the inhibition of cell survival signals, ultimately inducing apoptosis in cancer cells.

Signaling Pathway Diagram:

Caption: HMF is proposed to inhibit the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. HMF has demonstrated anti-inflammatory effects by suppressing NF-κB activation.

Mechanism of Action: HMF has been shown to suppress lipopolysaccharide (LPS)-induced microglial activation and the expression of pro-inflammatory cytokines such as IL-1β in the hippocampus.[3][4] This is achieved through the inhibition of the NF-κB signaling pathway. While the precise molecular target is not fully elucidated, flavonoids can inhibit NF-κB by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.

Signaling Pathway Diagram:

Caption: HMF inhibits the NF-κB signaling pathway to reduce inflammation.

cAMP/PKA Signaling Pathway

The cAMP/PKA signaling pathway is involved in a multitude of cellular functions, including metabolism, gene regulation, and cell growth. HMF has been shown to modulate this pathway, leading to various physiological effects.

Mechanism of Action: HMF inhibits phosphodiesterase (PDE) activity, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA). In adipocytes, this activation of PKA signaling leads to the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), which in turn inhibits adipogenesis.[1] In neuronal cells, activation of the cAMP/PKA pathway can lead to the phosphorylation of CREB and subsequent expression of BDNF.

Signaling Pathway Diagram:

Caption: HMF inhibits PDE, leading to PKA activation and inhibition of adipogenesis.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound (HMF).

Table 1: Cytotoxicity of HMF in Cancer Cell Lines

| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| A549 (Lung) | MTT | ~100-200 | 48 | [5][6][7][8] |

Table 2: Effects of HMF on Protein Expression and Phosphorylation

| Cell Line/Model | Target Protein | Effect | Concentration | Time | Reference |

| Human Dermal Fibroblasts | p-ERK, p-JNK, p-c-Jun | Inhibition | Not specified | Not specified | |

| 3T3-L1 Adipocytes | p-PKACα, p-AMPK, p-ACC | Upregulation | Not specified | Not specified | [1] |

| Mouse Hippocampus (CUMS model) | BDNF | Upregulation (reversal of decrease) | 100 mg/kg | 15 days | [9] |

| Mouse Hippocampus (LPS model) | IL-1β mRNA | Suppression | Not specified | Not specified | [4] |

Table 3: Effects of HMF on Apoptosis and Cell Cycle

| Cell Line | Effect | Concentration (µM) | Time (h) | Reference |

| A549 (Lung) | Induction of Apoptosis | 50, 100, 200 | 48 | |

| A549 (Lung) | Downregulation of Bcl-2 | Not specified | Not specified | [10] |

| A549 (Lung) | Upregulation of Bax | Not specified | Not specified | [10] |

| A549 (Lung) | Caspase-3 activation | Not specified | Not specified | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of HMF on cultured cells.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of HMF in culture medium. Remove the old medium from the wells and add 100 µL of the HMF-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following HMF treatment.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT Signaling Pathway Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of 3,3',4',5,6,7,8-Heptamethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxylated flavone predominantly found in citrus peels, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro effects of HMF, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its biological activities, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Polymethoxylated flavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone structure. This structural feature enhances their metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound (HMF) is a prominent member of this group and has demonstrated a range of biological effects in various in vitro models. This document serves as a technical resource, consolidating the current knowledge on the in vitro mechanisms of action of HMF.

Anticancer Effects

HMF has been shown to exhibit cytotoxic and antiproliferative effects against certain cancer cell lines. The primary mechanism appears to involve the induction of apoptosis and arrest of the cell cycle.

Cytotoxicity

HMF demonstrates selective cytotoxicity towards cancer cells while having minimal effect on normal cells. In a study involving the human non-small cell lung cancer cell line A549, HMF exhibited a dose-dependent inhibitory effect on cell growth.[1]

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | 208.6 | MTT Assay | [1] |

| MRC-5 | Normal Lung Fibroblast | No significant effect | MTT Assay | [1] |

Induction of Apoptosis

While direct quantitative data for apoptosis induction by HMF is limited, studies on structurally related polymethoxyflavones suggest that they can induce apoptosis. For instance, some PMFs trigger a Ca²⁺-dependent apoptotic pathway in breast cancer cells.[2][3] Although HMF itself was found to be less active in inducing this specific Ca²⁺-mediated apoptosis compared to its hydroxylated counterparts, it is still implicated in pro-apoptotic mechanisms.[2][3] Further research is needed to quantify the apoptotic effects of HMF in various cancer cell lines.

Cell Cycle Arrest

HMF has been identified as a contributor to the cell cycle arrest observed with extracts from Pericarpium Citri Reticulatae 'Chachi'. The extract, containing HMF, induced a G2/M phase arrest in A549 cells.[1] However, specific quantitative data detailing the percentage of cells in each phase of the cell cycle following treatment with isolated HMF are not yet available.

Immunomodulatory and Anti-inflammatory Effects

HMF exhibits significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of phosphodiesterases and subsequent modulation of intracellular signaling pathways.

Inhibition of T-Cell Growth

HMF has been demonstrated to inhibit the growth of mouse spleen T-cells stimulated with anti-CD3/CD28 antibodies.[4] This inhibitory effect is attributed to its ability to interfere with intracellular signaling cascades crucial for T-cell proliferation.

Phosphodiesterase (PDE) Inhibition and cAMP Elevation

A key mechanism underlying the immunomodulatory effects of HMF is its inhibition of phosphodiesterase (PDE) enzymes. Specifically, HMF has been shown to inhibit the activity of human PDE3B and PDE4B.[4] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in immune cells.[4] The elevated cAMP levels are responsible for the observed inhibition of T-cell growth.[4]

Table 2: Phosphodiesterase Inhibition by this compound

| Enzyme Target | Effect | Cell Type | Reference |

| Phosphodiesterase (total) | Inhibition | Bovine Brain Extract | [4] |

| Phosphodiesterase 4B (PDE4B) | Inhibition | Human (recombinant) | [4] |

| Phosphodiesterase 3B (PDE3B) | Inhibition | Human (recombinant) | [4] |

Note: Specific IC50 values for PDE inhibition by HMF are not yet reported in the reviewed literature.

References

- 1. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Heptamethoxyflavone Reduces Phosphodiesterase Activity and T-Cell Growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 3,3',4',5,6,7,8-Heptamethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF) is a polymethoxylated flavone found in the peel of various citrus fruits. As a member of the flavonoid family, HMF has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on HMF, with a focus on its biological effects, mechanisms of action, and relevant experimental data. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₉ | |

| Molecular Weight | 432.42 g/mol | |

| CAS Number | 1178-24-1 | |

| Appearance | Yellow powder | |

| Melting Point | 129 - 131 °C | |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |

| Synonyms | 3-Methoxynobiletin, HMF |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and immunomodulatory effects. The following tables summarize the key quantitative data reported in the literature.

Table 1: Anti-tumor Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| B16 Melanoma 4A5 | Melanoma | 38 | |

| CCRF-HSB-2 | Leukemia | 29 | |

| TGBC11TKB | Gastric Cancer | 9 | |

| A549 | Non-Small Cell Lung Cancer | > 300 |

Table 2: Enzyme Inhibition

| Enzyme/Target | Assay | IC₅₀ (µM) | Reference |

| Breast Cancer Resistance Protein (BCRP) | Hoechst 33342 efflux inhibition | 1.4 | |

| P-glycoprotein (P-gp/MDR1) | Rhodamine 123 efflux inhibition | 31 | |

| Phosphodiesterase (PDE) from bovine brain | Enzyme activity assay | Not specified | |

| Human Phosphodiesterase 4B (PDE4B) | Enzyme activity assay | Not specified | |

| Human Phosphodiesterase 3B (PDE3B) | Enzyme activity assay | Not specified |

Mechanism of Action: Signaling Pathways

The biological effects of this compound are mediated through the modulation of specific signaling pathways. A key mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates the Protein Kinase A (PKA) pathway, which subsequently phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB). The activation of the cAMP/PKA/ERK/CREB signaling cascade is crucial for the neuroprotective and anti-inflammatory effects of HMF.

An In-depth Technical Guide to 3,3',4',5,6,7,8-Heptamethoxyflavone: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxyflavone predominantly found in the peel of citrus fruits, has emerged as a molecule of significant interest in the scientific community. Initially identified as a natural constituent of various Citrus species, subsequent research has unveiled its diverse pharmacological properties, including potent anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to HMF. It details the methodologies for its isolation from natural sources and its chemical synthesis. Furthermore, this guide summarizes the quantitative data on its biological efficacy and elucidates the underlying molecular mechanisms and signaling pathways through which it exerts its therapeutic effects.

Discovery and History

The journey of this compound is intrinsically linked to the broader exploration of polymethoxyflavones (PMFs) from citrus peels, which have been used in traditional medicine for centuries. While a singular "discovery" paper for this specific flavone is not readily apparent in early literature, its identification is a result of the systematic phytochemical analysis of Citrus species. Early research on citrus flavonoids dates back to the mid-20th century, with significant advancements in chromatographic and spectroscopic techniques in the latter half of the century enabling the isolation and characterization of numerous PMFs.

Key milestones in the history of HMF research include its isolation from the peel of Citrus reticulata 'Chachi' and Citrus unshiu[1]. These early isolation studies were pivotal in establishing its natural origin and paved the way for the investigation of its biological activities. The early 2000s marked a turning point with studies beginning to explore its therapeutic potential, including its cancer chemopreventive properties. Subsequent research has expanded to deliniate its anti-inflammatory and neuroprotective roles, with a growing body of evidence highlighting its potential as a lead compound in drug development.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | [2] |

| Synonyms | HMF, 3-Methoxynobiletin | [2] |

| CAS Number | 1178-24-1 | [2] |

| Molecular Formula | C₂₂H₂₄O₉ | [2] |

| Molecular Weight | 432.42 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 129-131 °C | [2] |

Experimental Protocols

Isolation from Natural Sources

This compound is naturally abundant in the peels of various citrus fruits. The following protocol is a generalized method for its isolation, based on common laboratory practices for the extraction of polymethoxyflavones.

Protocol: Isolation of HMF from Citrus unshiu Peels [1]

-

Extraction:

-

Air-dried and powdered peels of Citrus unshiu are extracted with 95% ethanol at room temperature for 24 hours.

-

The extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.

-

The hexane fraction, which is rich in polymethoxyflavones, is collected and evaporated to dryness.

-

-

Chromatographic Purification:

-

The hexane fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and concentrated.

-

-

Final Purification:

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).

-

Chemical Synthesis

The chemical synthesis of this compound can be achieved through a multi-step process involving the construction of the flavone backbone followed by methylation. A common strategy is the Baker-Venkataraman rearrangement.

Protocol: Synthesis of HMF via Chalcone Cyclization [3][4]

-

Synthesis of the Chalcone Intermediate:

-

A suitably substituted acetophenone (e.g., 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone) is condensed with a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) in the presence of a strong base like potassium hydroxide in ethanol.

-

The reaction mixture is stirred at room temperature for 24-48 hours to yield the corresponding chalcone.

-

-

Oxidative Cyclization of the Chalcone:

-

The purified chalcone is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

A catalytic amount of iodine is added, and the mixture is heated at a high temperature (e.g., 120 °C) for several hours.

-

The reaction is monitored by TLC for the formation of the flavone.

-

-

Methylation (if necessary):

-

If any hydroxyl groups remain on the flavone core, they are methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate in a solvent like acetone.

-

-

Purification:

-

The final product is purified by column chromatography on silica gel followed by recrystallization to obtain pure this compound.

-

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities. The following tables summarize the key quantitative data from various studies.

Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-small cell lung cancer | 208.6 |

Anti-inflammatory Activity

| Model | Effect | Effective Concentration/Dose | Reference |

| LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | 10-100 µM | [5] |

| LPS-induced inflammation in mice | Suppression of IL-1β mRNA expression | 50 mg/kg (s.c.) | [6] |

| Carrageenan-induced paw edema in rats | 56% inhibition of edema | 100 mg/kg (i.p.) | [7] |

Neuroprotective Activity

| Model | Effect | Effective Concentration/Dose | Reference |

| C6 glioma cells | Induction of BDNF expression | 10 µM | [8] |

| Global cerebral ischemia in mice | Rescue of neuronal cell death | 50 mg/kg | [9] |

| CUMS-induced depression in mice | Amelioration of depressive-like behavior | 20 mg/kg (oral) | [10] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Pathway: Inhibition of NF-κB

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS. HMF has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.

Neuroprotective Pathway: Activation of BDNF/ERK/CREB

The neuroprotective effects of this compound are largely mediated by the upregulation of Brain-Derived Neurotrophic Factor (BDNF) through the activation of the ERK/CREB signaling cascade.[8][10][11] HMF has been shown to increase the intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then activates the Raf-MEK-ERK signaling pathway. Activated ERK (Extracellular signal-regulated kinase) translocates to the nucleus and phosphorylates CREB (cAMP response element-binding protein). Phosphorylated CREB binds to the promoter region of the BDNF gene, leading to increased BDNF transcription and translation. The resulting increase in BDNF protein promotes neuronal survival, growth, and synaptic plasticity.

Conclusion and Future Directions

This compound stands out as a promising natural compound with a multifaceted therapeutic potential. Its well-documented anticancer, anti-inflammatory, and neuroprotective properties, underpinned by its modulatory effects on key signaling pathways such as NF-κB and BDNF/ERK/CREB, make it a compelling candidate for further investigation in drug discovery and development. The availability of established protocols for its isolation and synthesis provides a solid foundation for producing the quantities required for preclinical and clinical studies.

Future research should focus on several key areas. A more detailed elucidation of its historical discovery and the timeline of its scientific exploration would provide valuable context. Optimization of isolation and synthesis protocols to improve yield and cost-effectiveness is crucial for its translation into clinical applications. Further in-depth studies are needed to fully understand its pharmacokinetic and pharmacodynamic profiles in vivo. Finally, well-designed clinical trials are warranted to evaluate its safety and efficacy in human populations for the treatment of various diseases. The continued exploration of this fascinating polymethoxyflavone holds great promise for the development of novel and effective therapeutic agents.

References

- 1. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5,6,7,8,3',4'-Heptamethoxyflavone | C22H24O9 | CID 150893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Citrus flavonoid 3,5,6,7,8,3',4'-heptamethoxyflavone induces BDNF via cAMP/ERK/CREB signaling and reduces phosphodiesterase activity in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3,5,6,7,8,3',4'-Heptamethoxyflavone Ameliorates Depressive-Like Behavior and Hippocampal Neurochemical Changes in Chronic Unpredictable Mild Stressed Mice by Regulating the Brain-Derived Neurotrophic Factor: Requirement for ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of 3,3',4',5,6,7,8-Heptamethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxylated flavone predominantly found in citrus peels, has demonstrated notable anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of HMF's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation. HMF exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This upstream event subsequently modulates key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and development of HMF as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

Flavonoids, a class of polyphenolic compounds widely distributed in plants, have long been recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects. Among these, polymethoxylated flavones (PMFs) have garnered significant interest due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound (HMF) is a prominent member of the PMF family, and emerging evidence highlights its potential as a potent anti-inflammatory agent. This document serves as a comprehensive technical resource on the anti-inflammatory properties of HMF.

In Vivo Anti-inflammatory Activity

HMF has demonstrated significant anti-inflammatory effects in established animal models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate acute inflammation. Intraperitoneal (i.p.) administration of HMF at a dose of 100 mg/kg resulted in a 56% reduction in paw edema in rats, indicating potent anti-inflammatory activity in this model.

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In an LPS-challenge model in mice, intraperitoneal administration of HMF was shown to dose-dependently reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). Furthermore, in a model of neuroinflammation induced by intrahippocampal LPS injection, HMF treatment suppressed the expression of interleukin-1β (IL-1β) mRNA in the mouse hippocampus, highlighting its potential to mitigate inflammation within the central nervous system.[1][2]

Table 1: Summary of In Vivo Anti-inflammatory Effects of HMF

| Model | Species | HMF Dose and Route | Endpoint | Result |

| Carrageenan-Induced Paw Edema | Rat | 100 mg/kg (i.p.) | Paw Edema Volume | 56% inhibition |

| LPS Challenge | Mouse | Dose-dependent (i.p.) | Serum TNF-α levels | Significant reduction |

| LPS-Induced Neuroinflammation | Mouse | Not specified | Hippocampal IL-1β mRNA | Suppression |

In Vitro Anti-inflammatory Mechanisms